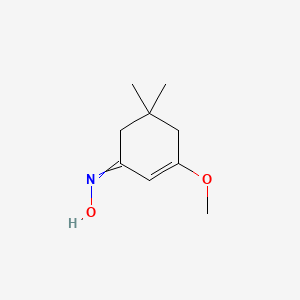
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with methoxy and dimethyl groups, along with a hydroxylamine functional group. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of 3-methoxy-5,5-dimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The methoxy and dimethyl groups contribute to the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine can be compared with similar compounds such as:
3,5-Dimethyl-2-cyclohexen-1-one: Lacks the hydroxylamine group, making it less reactive in certain reactions.
N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile: Contains a malononitrile group instead of hydroxylamine, leading to different reactivity and applications.
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
63857-53-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(3-methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-7(10-11)4-8(6-9)12-3/h4,11H,5-6H2,1-3H3 |
InChI Key |
ZMNVTVRGMYWWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=NO)C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


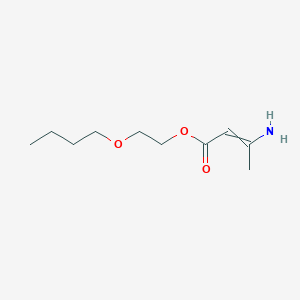
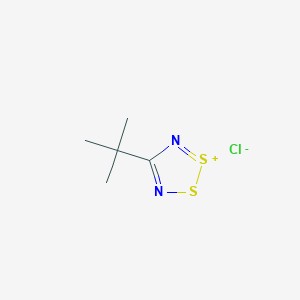
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
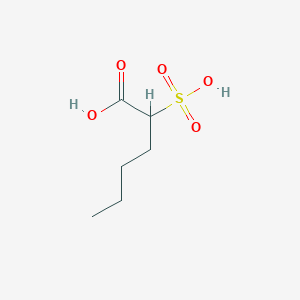
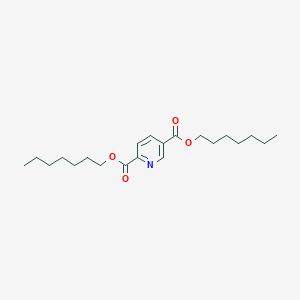


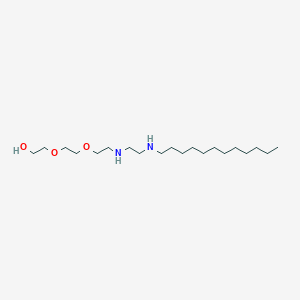
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
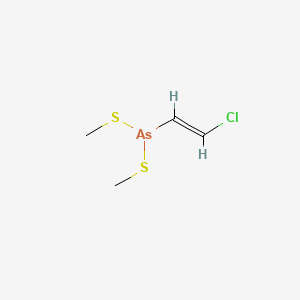
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)

